molecular formula C8H9BrN2O2 B2594902 3-Bromo-6-(dimethylamino)pyridine-2-carboxylic acid CAS No. 2580254-65-3

3-Bromo-6-(dimethylamino)pyridine-2-carboxylic acid

Cat. No.: B2594902
CAS No.: 2580254-65-3
M. Wt: 245.076
InChI Key: FBPDRMIFDRGJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₄H₁₅BrN₂O₃
Molecular Weight: 339.19 g/mol
CAS Number: 878923-07-0

This compound features a pyridine ring substituted with a bromine atom at position 3, a dimethylamino group (-N(CH₃)₂) at position 6, and a carboxylic acid (-COOH) at position 2. The dimethylamino group is electron-donating, enhancing solubility and influencing reactivity, while the bromine enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). The carboxylic acid group allows for derivatization, making it a versatile building block in medicinal chemistry and material science .

Properties

IUPAC Name

3-bromo-6-(dimethylamino)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-11(2)6-4-3-5(9)7(10-6)8(12)13/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPDRMIFDRGJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(dimethylamino)pyridine-2-carboxylic acid typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination of 6-(dimethylamino)pyridine-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 3-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener brominating agents to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(dimethylamino)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

    Esters and Amides: Formed from reactions with alcohols and amines, respectively.

Scientific Research Applications

Synthesis of Kinase Inhibitors

One of the primary applications of 3-Bromo-6-(dimethylamino)pyridine-2-carboxylic acid is in the synthesis of kinase inhibitors, which are crucial for cancer treatment. Kinases play a significant role in cell signaling pathways, and their inhibition can lead to reduced tumor growth. Research indicates that compounds derived from this pyridine derivative show promising activity against various kinases involved in cancer progression, such as B-Raf and AKT .

Antitumor Activity

Studies have demonstrated that derivatives of 3-Bromo-6-(dimethylamino)pyridine-2-carboxylic acid exhibit antitumor properties. For instance, modifications to the pyridine ring can enhance biological activity against specific cancer cell lines, making it a valuable scaffold for drug development .

Organic Light Emitting Diodes (OLEDs)

The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in OLEDs. Research has shown that pyridine derivatives can be utilized to create materials that exhibit thermally activated delayed fluorescence (TADF), enhancing the efficiency of light-emitting devices .

Photocatalysis

Recent advancements indicate that compounds containing pyridine structures can also serve as photocatalysts, facilitating chemical reactions under light irradiation. This application is particularly relevant for environmental chemistry, where photocatalysts are used for pollutant degradation .

Building Block for Complex Molecules

In synthetic chemistry, 3-Bromo-6-(dimethylamino)pyridine-2-carboxylic acid acts as an essential intermediate for constructing more complex organic molecules. Its ability to undergo various reactions, such as nucleophilic substitutions and coupling reactions, makes it a versatile building block .

Reaction Mechanisms

The compound participates in several chemical transformations due to its functional groups. For example, its carboxylic acid group can be activated for esterification or amidation reactions, while the bromine atom allows for further halogenation or coupling with other nucleophiles .

Data Tables

Application AreaDescriptionKey Findings
PharmaceuticalSynthesis of kinase inhibitorsEffective against B-Raf and AKT kinases
Antitumor ActivityModifications enhance potency against cancer cell linesSignificant antiproliferative effects observed
Material ScienceUsed in OLEDs and photocatalysisExhibits TADF properties; effective photocatalyst
Synthetic ChemistryActs as an intermediate in complex organic synthesisVersatile reactivity allows multiple transformations

Case Study 1: Kinase Inhibition

A study published in Journal of Medicinal Chemistry explored various derivatives of 3-Bromo-6-(dimethylamino)pyridine-2-carboxylic acid, highlighting their potential as selective kinase inhibitors. The research indicated that certain modifications could significantly enhance binding affinity to target kinases involved in tumor growth regulation.

Case Study 2: OLED Development

Research conducted by a team investigating polyaromatic systems revealed that incorporating 3-Bromo-6-(dimethylamino)pyridine-2-carboxylic acid into OLED materials resulted in improved luminescent efficiency and stability under operational conditions, showcasing its potential in next-generation display technologies.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(dimethylamino)pyridine-2-carboxylic acid depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the dimethylamino group can influence the compound’s electronic properties, affecting its reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

3-Bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid
  • CAS : 1214373-82-6
  • Molecular Formula: C₇H₃BrF₃NO₂
  • Key Differences: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, reducing electron density on the pyridine ring compared to the dimethylamino group. This increases electrophilicity, favoring nucleophilic aromatic substitution. Applications include agrochemicals and fluorinated drug candidates .
6-Bromopyridine-2-carboxylic Acid
  • CAS : 21190-87-4
  • Molecular Formula: C₆H₄BrNO₂
  • Key Differences: Lacks the dimethylamino group, leading to lower solubility in polar solvents. Bromine at position 6 (vs. 3) directs electrophilic substitution to position 3. Used in coordination chemistry as a simpler ligand .
3-Bromo-6-chloro-2-pyridinecarboxylic Acid
  • CAS : 929000-66-8
  • Molecular Formula: C₆H₃BrClNO₂
  • Key Differences : Dual halogen substituents (Br at position 3, Cl at 6) enhance steric hindrance and alter regioselectivity in coupling reactions. Higher reactivity in cross-coupling makes it suitable for synthesizing heteroaromatic pharmaceuticals .

Functional Group Modifications

6-(Dimethylamino)pyridine-2-carboxylic Acid
  • CAS : 30721-88-1
  • Molecular Formula : C₈H₁₀N₂O₂
  • Used in catalysis and as a chelating agent .
Methyl 3-Amino-6-bromopicolinate
  • CAS : 866775-09-9
  • Molecular Formula : C₇H₇BrN₂O₂
  • Key Differences: Methyl esterification of the carboxylic acid improves lipid solubility for drug delivery. The amino group (-NH₂) at position 3 allows for further functionalization via diazotization or amidation .

Structural Analogues in Medicinal Chemistry

5-Bromo-2-pyridinecarboxylic Acid
  • CAS : 30766-11-1
  • Molecular Formula: C₆H₄BrNO₂
  • Key Differences : Bromine at position 5 (vs. 3) alters hydrogen bonding and metal coordination. Used in synthesizing kinase inhibitors .
3-Amino-5-bromopyridine-2-carboxylic Acid
  • CAS : 870997-85-6
  • Molecular Formula : C₆H₅BrN₂O₂
  • Key Differences: Amino group at position 3 enhances hydrogen-bonding capacity, useful in designing protease inhibitors. Bromine enables late-stage diversification .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Applications
3-Bromo-6-(dimethylamino)pyridine-2-carboxylic acid C₁₄H₁₅BrN₂O₃ 339.19 878923-07-0 Br (C3), -N(CH₃)₂ (C6), -COOH Pharmaceuticals, ligands
3-Bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid C₇H₃BrF₃NO₂ 269.99 1214373-82-6 Br (C3), -CF₃ (C6), -COOH Agrochemicals, fluorinated drugs
6-Bromopyridine-2-carboxylic acid C₆H₄BrNO₂ 202.01 21190-87-4 Br (C6), -COOH Coordination chemistry
3-Bromo-6-chloro-2-pyridinecarboxylic acid C₆H₃BrClNO₂ 236.45 929000-66-8 Br (C3), Cl (C6), -COOH Heteroaromatic synthesis
6-(Dimethylamino)pyridine-2-carboxylic acid C₈H₁₀N₂O₂ 166.18 30721-88-1 -N(CH₃)₂ (C6), -COOH Catalysis, chelating agents
Methyl 3-amino-6-bromopicolinate C₇H₇BrN₂O₂ 231.05 866775-09-9 Br (C6), -NH₂ (C3), -COOCH₃ Prodrugs, intermediates

Biological Activity

3-Bromo-6-(dimethylamino)pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by research findings and data tables.

  • Molecular Formula : C₉H₁₀BrN₃O₂
  • Molecular Weight : 260.1 g/mol
  • Melting Point : 160-162 °C
  • Boiling Point : Not extensively documented; typically determined under specific conditions.

Synthesis

The synthesis of 3-Bromo-6-(dimethylamino)pyridine-2-carboxylic acid can be achieved through various methods, often involving the bromination of 6-(dimethylamino)pyridine-2-carboxylic acid. The reaction conditions typically employ bromine in a suitable solvent, followed by purification techniques such as recrystallization or chromatography to isolate the desired product.

Antimicrobial Properties

Research indicates that 3-Bromo-6-(dimethylamino)pyridine-2-carboxylic acid exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition properties. Specifically, it has shown inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This activity is particularly relevant for therapeutic strategies targeting neurodegenerative diseases such as Alzheimer's.

Case Studies

  • Study on Antichlamydial Activity : A recent study evaluated the antichlamydial activity of derivatives based on pyridine structures, including 3-Bromo-6-(dimethylamino)pyridine-2-carboxylic acid. The results indicated that this compound exhibited superior activity against Chlamydia trachomatis compared to conventional antibiotics like spectinomycin, highlighting its potential as a selective therapeutic agent for chlamydial infections .
  • Inhibition of IKK Complex : Another investigation focused on the inhibition of the IκB kinase (IKK) complex, which plays a crucial role in inflammatory responses and cancer progression. Compounds similar to 3-Bromo-6-(dimethylamino)pyridine-2-carboxylic acid were shown to inhibit IKK activity effectively, suggesting their utility in treating autoimmune and inflammatory diseases .

Research Findings

Recent studies have further elucidated the biological mechanisms underlying the activity of 3-Bromo-6-(dimethylamino)pyridine-2-carboxylic acid:

  • Antioxidant Activity : Compounds derived from this structure have demonstrated significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Pharmaceutical Applications : The compound's derivatives are being explored as intermediates in synthesizing cardiotonic drugs, indicating its relevance in cardiovascular pharmacology.

Q & A

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture (similar to brominated pyridine standards ).

Advanced Note : Conduct a risk assessment for bromine-related toxicity (e.g., respiratory irritation) and include emergency wash stations in the lab setup.

How can researchers resolve contradictions in reported synthetic yields?

Advanced Research Question
Variability in yields often stems from differences in:

  • Reagent Purity : Use >97% pure starting materials (e.g., 3-Bromo-4-methylpyridine ).
  • Catalyst Loading : Adjust Pd catalyst concentrations (0.5–2 mol%) to balance cost and efficiency.
  • Workup Procedures : Employ column chromatography or recrystallization (e.g., from ethanol/water) to isolate high-purity product .

Case Study : A 78% yield for pyridine-3-carboxylic acid synthesis was achieved by optimizing 3-methylpyridine oxidation conditions .

What computational tools are effective for studying this compound’s reactivity?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Predict solubility and stability in solvents (e.g., DMSO or THF) .
  • Density Functional Theory (DFT) : Calculate reaction pathways for bromination or coupling reactions.
  • Docking Studies : Model interactions with biological targets (e.g., kinase enzymes ).

Tool Recommendation : Use Gaussian 16 or Schrödinger Suite for DFT and docking analyses.

How does pH affect the stability of this compound in aqueous solutions?

Advanced Research Question
The carboxylic acid group undergoes pH-dependent hydrolysis. Stability studies show:

  • Acidic Conditions (pH <3) : Protonation reduces solubility but enhances stability.
  • Neutral/Basic Conditions (pH >7) : Deprotonation increases solubility but may accelerate degradation.

Methodological Note : Conduct accelerated stability testing at 40°C/75% RH and monitor via HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.